molecular formula C20H44Z B1614815 Zirconium, tetrakis(2,2-dimethylpropyl)- CAS No. 38010-72-9

Zirconium, tetrakis(2,2-dimethylpropyl)-

Cat. No.: B1614815
CAS No.: 38010-72-9
M. Wt: 375.8 g/mol
InChI Key: IONVXKDFNSCMAY-UHFFFAOYSA-N
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Description

Zirconium, tetrakis(2,2-dimethylpropyl)-, also known as tetrakis(2,2-dimethylpropyl)zirconium(IV), is a chemical compound with the formula [CH3C(CH3)2CH2]4Zr. It is a zirconium complex where zirconium is coordinated with four 2,2-dimethylpropyl groups. This compound is known for its applications in various fields, including material science and catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zirconium, tetrakis(2,2-dimethylpropyl)- typically involves the reaction of zirconium tetrachloride with 2,2-dimethylpropyl lithium or 2,2-dimethylpropyl magnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions usually include low temperatures to control the reactivity of the organometallic reagents .

Industrial Production Methods

Industrial production of zirconium, tetrakis(2,2-dimethylpropyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Zirconium, tetrakis(2,2-dimethylpropyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Zirconium dioxide (ZrO2)

    Substitution: Various zirconium complexes depending on the substituent used

    Hydrolysis: Zirconium hydroxide (Zr(OH)4)

Scientific Research Applications

Zirconium, tetrakis(2,2-dimethylpropyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of zirconium, tetrakis(2,2-dimethylpropyl)- involves its ability to coordinate with other molecules and ions. The 2,2-dimethylpropyl groups provide steric hindrance, which influences the reactivity and stability of the compound. The zirconium center can interact with various substrates, facilitating catalytic reactions and the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

  • Zirconium, tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionate)
  • Zirconium, tetrakis(2,2-dimethylpropyl)-
  • Zirconium, tetrakis(2,2-dimethylbutyl)-

Uniqueness

Zirconium, tetrakis(2,2-dimethylpropyl)- is unique due to its specific steric properties provided by the 2,2-dimethylpropyl groups. These groups influence the compound’s reactivity and stability, making it suitable for specific applications in catalysis and material science .

Properties

IUPAC Name

2-methanidyl-2-methylpropane;zirconium(4+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C5H11.Zr/c4*1-5(2,3)4;/h4*1H2,2-4H3;/q4*-1;+4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONVXKDFNSCMAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[CH2-].CC(C)(C)[CH2-].CC(C)(C)[CH2-].CC(C)(C)[CH2-].[Zr+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H44Zr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38010-72-9
Record name Zirconium, tetrakis(2,2-dimethylpropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038010729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zirconium, tetrakis(2,2-dimethylpropyl)-
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Reactant of Route 6
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